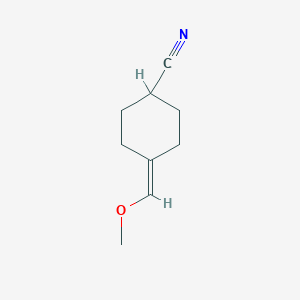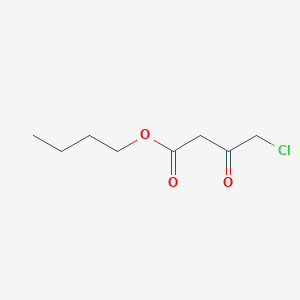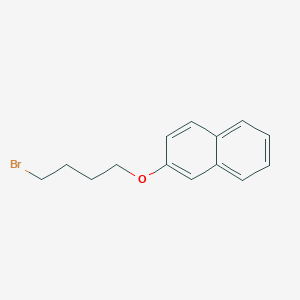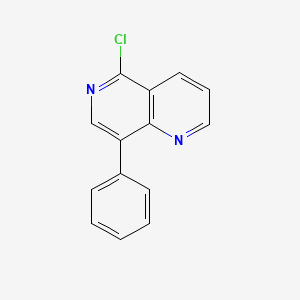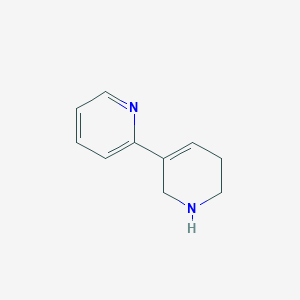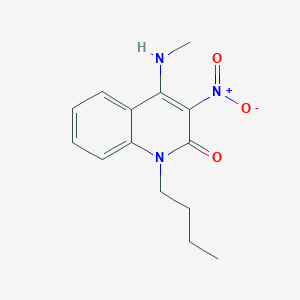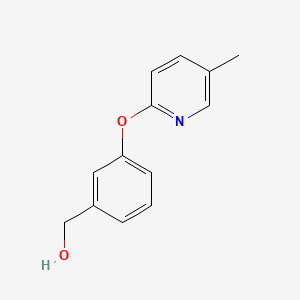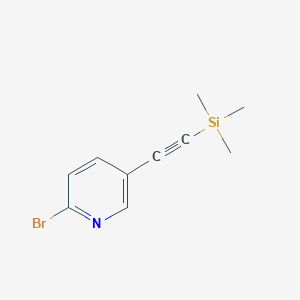
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane
Descripción general
Descripción
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is a heterocyclic organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a trimethylsilylethynyl group at the 5-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane typically involves the bromination of 5-(trimethylsilylethynyl)pyridine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Coupling Reactions: Typical reagents include palladium catalysts (Pd(PPh3)4), copper iodide (CuI), and bases such as triethylamine (Et3N).
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include aryl or vinyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilylethynyl group can participate in coupling reactions. These reactions are facilitated by the electronic properties of the pyridine ring, which influence the reactivity of the substituents .
Comparación Con Compuestos Similares
2-Bromo-5-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilylethynyl group.
5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amine: Contains an amine group at the 2-position.
Uniqueness: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group, which confer distinct reactivity and applications in organic synthesis and materials science .
Propiedades
Número CAS |
465521-20-4 |
|---|---|
Fórmula molecular |
C10H12BrNSi |
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 |
Clave InChI |
ALBWBSINXNTKEN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
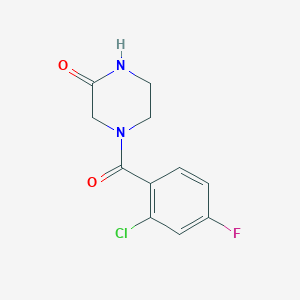
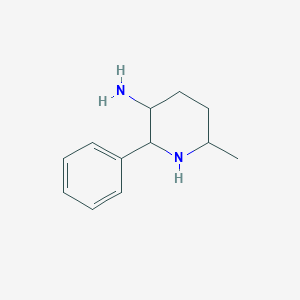
![N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine](/img/structure/B8568673.png)
